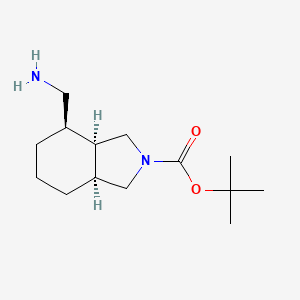

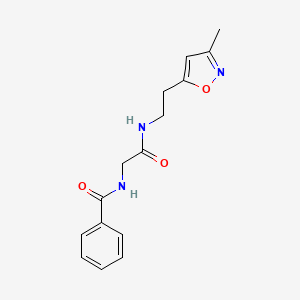

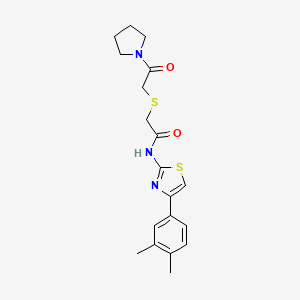

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthetic strategies for isoxazole derivatives are based on the most recent knowledge emerging from the latest research . The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

Aminoisoxazole derivatives represent an important class of nitrogen-containing heterocycles, which find use as key intermediates in the synthesis of natural products and related compounds . The transformations of 3 (5)-aminoisoxazoles in linear and multicomponent reactions have been studied .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Isoxazole derivatives have been found to exhibit significant antimicrobial properties . A compound bearing a 4-Cl phenyl substitution at the 5-position of isoxazole was identified as a potent antibacterial and antifungal agent . This suggests that our compound of interest could potentially be developed into a new class of antimicrobial drugs, especially considering the rise of antibiotic-resistant strains.

Anticancer Activity

The isoxazole ring has been incorporated into several compounds with anticancer activities . The structural modification of isoxazole derivatives can lead to the development of novel anticancer agents. The ability to target specific cancer cell lines or pathways is a significant area of research for these compounds .

Anti-Inflammatory and Analgesic Effects

Isoxazole derivatives have shown promising results as anti-inflammatory and analgesic agents. These compounds can be designed to reduce inflammation and pain without the side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Properties

Research has indicated that isoxazole derivatives can have antiviral properties , including activity against HIV and other viruses. The development of new antiviral drugs using isoxazole as a core structure is an important field of study, particularly in the face of emerging viral diseases .

Antidepressant and Anxiolytic Effects

Isoxazole derivatives have been explored for their potential use as antidepressants and anxiolytics . The modification of the isoxazole ring can lead to compounds that affect neurotransmitter systems in the brain, providing relief from depression and anxiety .

Anticonvulsant Activity

The isoxazole nucleus has been utilized in the synthesis of compounds with anticonvulsant activity . These compounds can help in the management of epilepsy and other seizure disorders, offering an alternative to current antiepileptic drugs .

Immunomodulatory Effects

Some isoxazole derivatives have been found to possess immunomodulatory effects , which can be beneficial in treating autoimmune diseases and in organ transplantation as immunosuppressants .

COVID-19 Research

Recent studies have involved molecular docking studies of isoxazole derivatives against the main protease of COVID-19, showing good theoretical affinity. This indicates a potential application in designing drugs to combat the SARS-CoV-2 virus .

Propiedades

IUPAC Name |

N-[2-[2-(3-methyl-1,2-oxazol-5-yl)ethylamino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11-9-13(21-18-11)7-8-16-14(19)10-17-15(20)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVDHSOFSBCYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)

![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)

![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)